2-(4-Amino-phenyl)-benzo[h]chromen-4-one
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Overview
Description
2-(4-Amino-phenyl)-benzo[h]chromen-4-one is a compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The chromen-4-one framework is a significant structural entity in medicinal chemistry, acting as a major building block in various medicinal compounds .
Preparation Methods
The synthesis of 2-(4-Amino-phenyl)-benzo[h]chromen-4-one can be achieved through several synthetic routes. One common method involves the one-pot synthesis using magnetic nanocatalysts. For example, MNPs@Cu (magnetic nanoparticles with copper) can be used as an effective and reusable catalyst for the one-pot three-component reaction of an enolizable compound, malononitrile, and arylaldehydes under solvent-free conditions at 90°C. This method provides high yields in short reaction times . Industrial production methods often involve similar catalytic processes, ensuring high efficiency and scalability.
Chemical Reactions Analysis
2-(4-Amino-phenyl)-benzo[h]chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophilic substitution with reagents such as sodium methoxide. Major products formed from these reactions include various substituted chromen-4-one derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-(4-Amino-phenyl)-benzo[h]chromen-4-one has been extensively studied for its scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an inhibitor of acetylcholinesterase and advanced glycation end products, making it a candidate for the treatment of Alzheimer’s disease . Additionally, it exhibits antioxidant activity, which is beneficial in various therapeutic contexts. In industry, it is used in the development of pharmaceuticals, biodegradable agrochemicals, pigments, and cosmetics .
Mechanism of Action
The mechanism of action of 2-(4-Amino-phenyl)-benzo[h]chromen-4-one involves its interaction with molecular targets such as acetylcholinesterase. It inhibits the enzyme’s activity, preventing the breakdown of acetylcholine, which is crucial for cognitive function. This inhibition is achieved through binding to the active, peripheral, and mid-gorge sites of acetylcholinesterase. Additionally, it acts as an antioxidant by scavenging reactive oxygen species, thereby reducing oxidative stress .
Comparison with Similar Compounds
2-(4-Amino-phenyl)-benzo[h]chromen-4-one can be compared with other chromen-4-one derivatives such as 2-Phenyl-4H-chromen-4-one. While both compounds exhibit acetylcholinesterase inhibitory activity, this compound has shown greater potency in some studies. Similar compounds include flavones and isoflavones, which also possess antioxidant and enzyme inhibitory properties .
Properties
Molecular Formula |
C19H13NO2 |
---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
2-(4-aminophenyl)benzo[h]chromen-4-one |
InChI |
InChI=1S/C19H13NO2/c20-14-8-5-13(6-9-14)18-11-17(21)16-10-7-12-3-1-2-4-15(12)19(16)22-18/h1-11H,20H2 |
InChI Key |
JXHKSKYNJHBJDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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